Enhanced Lipophilicity (XLogP) of the tert‑Butyl Thiophene‑Amine Versus N‑Methyl and N,N‑Dimethyl Comparators
The target compound exhibits an XLogP of 2.4, substantially higher than the N‑methyl analog (predicted XLogP ≈1.4 based on the N,N‑dimethyl derivative’s XLogP of 1.9 and the incremental contribution of an N‑methyl group) . This ~1‑log‑unit increase translates to approximately 10‑fold higher partitioning into octanol, directly affecting membrane permeability, metabolic clearance, and the ability to engage lipophilic binding pockets in targets such as the serotonin transporter [1].
| Evidence Dimension | Computed octanol‑water partition coefficient (XLogP) |
|---|---|
| Target Compound Data | XLogP = 2.4 |
| Comparator Or Baseline | N,N‑dimethyl‑1‑(5‑methyl‑2‑thienyl)methanamine (CAS 19260-96-9): XLogP = 1.9; N‑methyl analog predicted XLogP ≈1.4 |
| Quantified Difference | Target exceeds N,N‑dimethyl analog by +0.5 log units; exceeds N‑methyl analog by approximately +1.0 log unit (~10‑fold lipophilicity increase) |
| Conditions | Computed using XLogP algorithm; values sourced from chem960.com and chemicalbook.com chemical databases |
Why This Matters
A 10‑fold lipophilicity differential directly influences membrane permeation rates and metabolic stability, making the target compound the preferred choice for programs requiring blood‑brain barrier penetration or engagement of hydrophobic receptor cavities.
- [1] BindingDB. CHEMBL3330640 — EC₅₀ 19 nM for 5‑HTT‑mediated 5‑HT release. http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50025214 (accessed 2026-05-05). View Source
